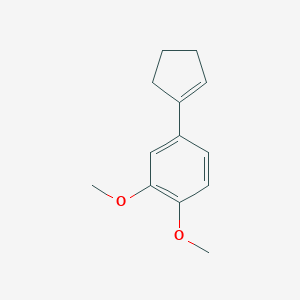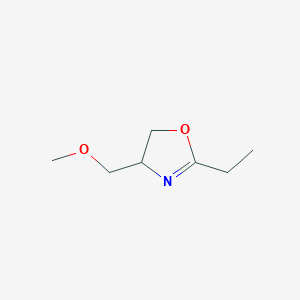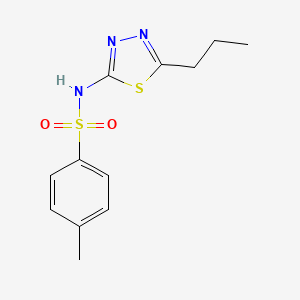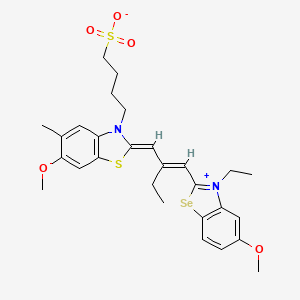![molecular formula C12H18O B14503570 Bicyclo[6.3.1]dodec-8-en-10-one CAS No. 63072-63-9](/img/structure/B14503570.png)
Bicyclo[6.3.1]dodec-8-en-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[6.3.1]dodec-8-en-10-one is a chemical compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The bicyclic framework provides a rigid structure that can be exploited in the design of new molecules with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[6.3.1]dodec-8-en-10-one typically involves the photocyclization of precursor compounds. One common method is the photocyclization of Bicyclo[6.3.1]dodec-1(11)-en-10-one, which undergoes a photochemical reaction to form the desired bicyclic structure . The reaction conditions often include the use of ultraviolet light to initiate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, as well as employing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[6.3.1]dodec-8-en-10-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to new derivatives.
Substitution: Substitution reactions can introduce new substituents onto the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
Bicyclo[6.3.1]dodec-8-en-10-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its rigid structure is useful in studying stereochemistry and reaction mechanisms.
Biology: The compound can be used in the design of biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Research into its derivatives may uncover new therapeutic agents with unique modes of action.
Industry: Its stability and reactivity make it a candidate for materials science applications, such as the development of new polymers or catalysts.
Mecanismo De Acción
The mechanism by which Bicyclo[6.3.1]dodec-8-en-10-one exerts its effects depends on its specific application. In chemical reactions, its rigid bicyclic structure influences the reaction pathways and the stability of intermediates. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[6.3.1]dodec-1(11)-en-10-one: A precursor in the synthesis of Bicyclo[6.3.1]dodec-8-en-10-one.
Bicyclo[3.2.0]hept-2-en-6-one: Another bicyclic compound with different ring sizes and properties.
Bicyclo[1.1.0]butanes: Compounds with a highly strained bicyclic structure used in strain-release chemistry.
Uniqueness
This compound is unique due to its specific ring size and the presence of an enone functional group. This combination of features provides distinct reactivity and stability, making it valuable for various synthetic and research applications.
Propiedades
Número CAS |
63072-63-9 |
|---|---|
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
bicyclo[6.3.1]dodec-1(11)-en-10-one |
InChI |
InChI=1S/C12H18O/c13-12-8-10-5-3-1-2-4-6-11(7-10)9-12/h8,11H,1-7,9H2 |
Clave InChI |
LDCYSURGSPRJPQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC2=CC(=O)CC(C2)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



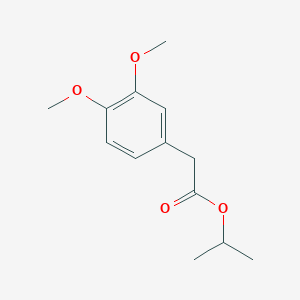

![Chloro[2-chloro-2-(1-hydroxycyclopentyl)ethenyl]mercury](/img/structure/B14503505.png)

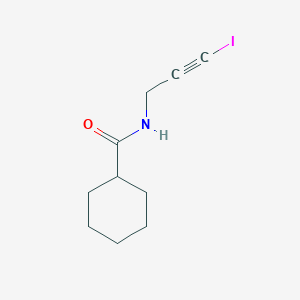
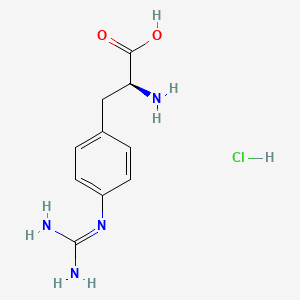
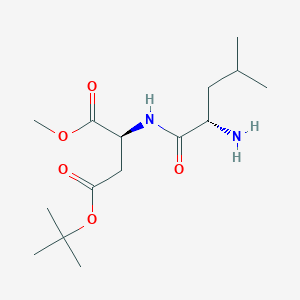
![4-[(Octyloxy)carbonyl]-3-[(tridecyloxy)carbonyl]benzoate](/img/structure/B14503530.png)
